molecular formula C14H16O3 B13476513 Tert-butyl 3-(4-methoxyphenyl)prop-2-ynoate

Tert-butyl 3-(4-methoxyphenyl)prop-2-ynoate

Katalognummer: B13476513
Molekulargewicht: 232.27 g/mol
InChI-Schlüssel: HZRMFMIDQXKGHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 3-(4-methoxyphenyl)prop-2-ynoate is an organic compound with the molecular formula C14H18O3. It is a derivative of propiolic acid and contains a tert-butyl ester group and a methoxyphenyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tert-butyl 3-(4-methoxyphenyl)prop-2-ynoate can be synthesized through several methods. One common approach involves the reaction of 4-methoxyphenylacetylene with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired ester product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 3-(4-methoxyphenyl)prop-2-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Tert-butyl 3-(4-methoxyphenyl)prop-2-ynoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of tert-butyl 3-(4-methoxyphenyl)prop-2-ynoate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the alkyne and ester functional groups, which can undergo various chemical transformations. These transformations can modulate biological pathways and lead to desired therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Tert-butyl 3-(4-methoxyphenyl)prop-2-enoate: Similar structure but contains a double bond instead of a triple bond.

    Tert-butyl 3-(4-methoxyphenyl)propanoate: Similar structure but contains a single bond instead of a triple bond.

    Tert-butyl 3-(4-methoxyphenyl)prop-2-ynylcarbamate: Contains a carbamate group instead of an ester group.

Uniqueness

Tert-butyl 3-(4-methoxyphenyl)prop-2-ynoate is unique due to its triple bond, which imparts distinct reactivity and properties compared to its analogs. This unique feature makes it valuable in synthetic chemistry and various research applications .

Eigenschaften

Molekularformel

C14H16O3

Molekulargewicht

232.27 g/mol

IUPAC-Name

tert-butyl 3-(4-methoxyphenyl)prop-2-ynoate

InChI

InChI=1S/C14H16O3/c1-14(2,3)17-13(15)10-7-11-5-8-12(16-4)9-6-11/h5-6,8-9H,1-4H3

InChI-Schlüssel

HZRMFMIDQXKGHF-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)C#CC1=CC=C(C=C1)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.